N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide
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Overview
Description
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide is a complex organic compound that features a benzothiazole moiety, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide typically involves the following steps:
Formation of Benzothiazole Moiety: The benzothiazole ring is synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone.
Coupling with Phenyl Group: The benzothiazole derivative is then coupled with a phenyl group through a palladium-catalyzed cross-coupling reaction.
Introduction of Furan Ring: The furan ring is introduced via a cyclization reaction involving a suitable precursor.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or hydrogen in the presence of a catalyst, leading to the reduction of the nitro group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group, where the nitro group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) under acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or catalytic hydrogenation using palladium on carbon (Pd/C).
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: The compound is investigated for its potential as an antibacterial and anticancer agent due to the presence of the benzothiazole moiety, which is known for its biological activity.
Material Science: The compound’s unique structure makes it a candidate for use in organic electronics and photonics.
Biological Studies: It is used in studies related to enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide involves its interaction with specific molecular targets:
Molecular Targets: The compound targets bacterial enzymes and cancer cell receptors, inhibiting their function and leading to cell death.
Pathways Involved: It interferes with the DNA replication process in bacteria and induces apoptosis in cancer cells through the activation of caspases.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide is unique due to the combination of the benzothiazole moiety with a nitrophenyl-furan structure, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable subject for further research.
Properties
Molecular Formula |
C24H15N3O4S |
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Molecular Weight |
441.5 g/mol |
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)phenyl]-5-(3-nitrophenyl)furan-2-carboxamide |
InChI |
InChI=1S/C24H15N3O4S/c28-23(21-12-11-20(31-21)15-5-4-8-18(14-15)27(29)30)25-17-7-3-6-16(13-17)24-26-19-9-1-2-10-22(19)32-24/h1-14H,(H,25,28) |
InChI Key |
YZJMTQAQTVRIHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C3=CC(=CC=C3)NC(=O)C4=CC=C(O4)C5=CC(=CC=C5)[N+](=O)[O-] |
Origin of Product |
United States |
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